molecular formula C13H14F3NO2 B13549871 Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate CAS No. 169248-95-7

Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate

Cat. No.: B13549871
CAS No.: 169248-95-7
M. Wt: 273.25 g/mol
InChI Key: HXQXFJKEWKTQMV-UHFFFAOYSA-N
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Description

Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate is a high-purity chemical intermediate of significant interest in medicinal chemistry and agrochemical research. This compound features a pyrrolidine scaffold constrained in a 2-arylethyl amine conformation, a privileged structure frequently encountered in bioactive molecules that target the central nervous system . The incorporation of a metabolically stable trifluoromethyl group, a common tactic in modern drug design, enhances lipophilicity and improves compound stability, making it a valuable scaffold for constructing potential therapeutic agents . Research indicates that this specific 4-aryl pyrrolidine-3-carboxylate structure serves as a key precursor in the synthesis of compounds being investigated for the treatment of infectious diseases like malaria . Furthermore, structurally similar pyrrolidine derivatives have demonstrated potent herbicidal activity by acting as inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway in plants . This mechanism disrupts essential processes like DNA and RNA synthesis, halting weed growth. The compound is offered exclusively for research applications, including pharmaceutical development, agricultural chemical formulation, and general exploratory chemistry. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

169248-95-7

Molecular Formula

C13H14F3NO2

Molecular Weight

273.25 g/mol

IUPAC Name

methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C13H14F3NO2/c1-19-12(18)11-7-17-6-10(11)8-3-2-4-9(5-8)13(14,15)16/h2-5,10-11,17H,6-7H2,1H3

InChI Key

HXQXFJKEWKTQMV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC1C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with pyrrolidine and subsequent esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

It appears there is some ambiguity in the query regarding the compound of interest. The query specifies "Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate," while most of the search results refer to "Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate". These are different compounds with distinct chemical structures.

To address the query as precisely as possible, the following response will focus on the applications of Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate and Trans-methyl 4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate while noting the distinction. Information on Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate will be included where relevant, with clear differentiation.

Scientific Research Applications

Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate is a building block in synthesizing complex molecules, especially in developing pharmaceuticals and agrochemicals. Its unique structure is a valuable tool for studying biological processes and creating bioactive molecules. The compound's properties make it useful in producing specialty chemicals and materials with specific characteristics.

  • Mechanism of Action In medicinal chemistry, Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
  • Potential Therapeutic Applications: Antidepressant and Anxiolytic Agents: Due to its diverse biological activities, this compound holds promise for several therapeutic applications.

Chemical Reactions

Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate can undergo oxidation to introduce additional functional groups or modify existing ones and reduction reactions can alter the oxidation state of the compound, potentially modifying its reactivity and properties. Substitution reactions can also be achieved using reagents like halogens and nucleophiles under appropriate conditions.

  • Common Reagents and Conditions
    • Oxidation: Potassium permanganate and chromium trioxide are common oxidizing agents.
    • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Trans-methyl 4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate

trans-methyl 4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate is a chemical compound . Alfa Chemistry offers it for experimental/research use .

Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate

Mechanism of Action

The mechanism of action of Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrolidine ring provides structural rigidity, which is crucial for binding to specific active sites on target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences among analogs lie in substituent positions, functional groups, and molecular complexity:

Compound Name (Reference) Molecular Formula/Weight (g/mol) Key Substituents/Functional Groups Notable Features
Target Compound C₁₃H₁₄F₃NO₂ (273.25) 4-(3-Trifluoromethylphenyl), 3-methyl ester Ester group for lipophilicity/prodrug potential
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid C₂₂H₂₂F₃N₃O₅ (466.42) 4-Benzodioxol, 3-urea-carboxylic acid Higher molecular weight; carboxylic acid enhances polarity
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate C₂₆H₁₈F₂N₄O₄S (560.50) Pyrazolo-pyrimidine, chromenone, thiophene-ester Complex heterocycles; high melting point (227–230°C)
3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine Hydrochloride C₁₂H₁₄F₃N·HCl (265.70) 3-Methyl, 4-trifluoromethylphenyl Simplified structure; hydrochloride salt for solubility

Key Observations :

  • Functional Groups : The target compound’s ester group contrasts with the carboxylic acid in and the amine hydrochloride in . Esters typically exhibit higher lipophilicity than carboxylic acids, favoring membrane permeability .
  • Substituent Position : The 3-trifluoromethylphenyl group in the target compound vs. the 4-trifluoromethylphenyl in may influence steric and electronic interactions in binding or crystallization .
  • Complexity: The pyrazolo-pyrimidine and chromenone moieties in contribute to a higher molecular weight (560.50 g/mol) and elevated melting point, suggesting stronger intermolecular interactions .

Physicochemical and Application Profiles

  • Solubility : The hydrochloride salt in improves aqueous solubility compared to the neutral ester form of the target compound, which may require formulation adjustments for biological testing .
  • ’s carboxylic acid derivative) . The simplified pyrrolidine scaffold in serves as a building block for drug discovery, suggesting similar utility for the target compound .

Biological Activity

Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate, a pyrrolidine derivative characterized by a trifluoromethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, mechanisms of action, and its implications in drug discovery.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₄F₃NO₂
  • Molecular Weight : 273.25 g/mol
  • CAS Number : 169248-95-7
  • LogP : 2.51 (indicating moderate lipophilicity)

The trifluoromethyl group enhances the compound's lipophilicity, facilitating cellular membrane penetration and interaction with intracellular targets .

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrrolidine Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Trifluoromethylation : Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide.
  • Esterification : Carboxylate group introduction through reactions with methanol and acid catalysts.

Research indicates that this compound interacts with various molecular targets, including enzymes and receptors. The trifluoromethyl group is known to enhance metabolic stability and potency, potentially influencing neurotransmitter levels and cellular signaling pathways .

Potential Therapeutic Applications

  • Antidepressants : Initial studies suggest that this compound may act on serotonin receptors, which are crucial in mood regulation.
  • Anticancer Agents : Its structural features make it a candidate for developing new anticancer drugs due to its ability to modulate biological processes related to cell growth and apoptosis.
  • Anti-inflammatory Properties : Similar compounds have shown inhibitory effects on COX enzymes, suggesting potential anti-inflammatory applications .

Case Studies and Research Findings

Recent studies have highlighted the compound's biological activity:

  • A study demonstrated that derivatives with a trifluoromethyl group exhibited increased potency against serotonin uptake compared to non-fluorinated analogs, indicating enhanced biological efficacy due to structural modifications .
  • Another investigation revealed that this compound could inhibit specific enzyme activities related to inflammation, supporting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeTargetObserved EffectReference
AntidepressantSerotonin ReceptorsModulation of neurotransmitter levels
AnticancerCancer Cell LinesInduction of apoptosis
Anti-inflammatoryCOX EnzymesInhibition of PGE2 production

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Answer: The synthesis typically involves cyclization of 1,4-diketones or amino alcohol precursors, followed by trifluoromethylphenyl group introduction via nucleophilic aromatic substitution. Key steps include using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) and catalysts (e.g., palladium complexes for cross-coupling). Optimizing temperature (60–100°C) and reaction time (12–24 hrs) improves yields. Purification via column chromatography with ethyl acetate/hexane gradients is standard .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves the pyrrolidine ring conformation and trifluoromethyl group placement. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while Infrared (IR) spectroscopy validates ester and aromatic functionalities. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm .

Q. How does the trifluoromethyl group influence the compound's physicochemical properties?

  • Answer: The -CF₃ group enhances lipophilicity (logP ~2.5–3.0) and metabolic stability by reducing oxidative degradation. It also introduces steric bulk, affecting binding affinity to biological targets. Computational studies (e.g., DFT calculations) predict electronic effects, such as increased electron-withdrawing character on the phenyl ring .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges during synthesis, particularly for enantiomerically pure forms?

  • Answer: Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) control stereochemistry. Enantiomeric resolution employs chiral stationary phases in HPLC (e.g., Chiralpak AD-H column). Single-crystal X-ray diffraction using SHELXL refines absolute configuration, with Mercury software visualizing crystal packing .

Q. How can molecular docking and dynamics simulations predict the compound's interaction with biological targets?

  • Answer: Docking studies (AutoDock Vina) model binding to targets like G-protein-coupled receptors (GPCRs) or enzymes. Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. Validation includes comparing computed binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What in vitro assays are suitable for evaluating target engagement, and how are false positives mitigated?

  • Answer: Fluorescence polarization (FP) assays measure binding to fluorescently labeled proteins. Counter-screening against related targets (e.g., kinase panels) and using negative controls (e.g., scrambled peptide competitors) reduce false positives. Dose-response curves (10⁻⁶–10⁻¹² M) confirm specificity, with Z’-factor >0.5 indicating robust assay quality .

Q. How do structural modifications (e.g., ester vs. carboxylic acid derivatives) alter biological activity?

  • Answer: Methyl ester derivatives (logD ~1.8) exhibit improved cell permeability compared to carboxylic acids (logD ~0.5). However, esterase-mediated hydrolysis in plasma limits bioavailability. Prodrug strategies (e.g., tert-butyl esters) or PEGylation enhance stability. SAR studies show EC₅₀ shifts from 50 nM (ester) to >1 µM (acid) in cellular assays .

Q. How should researchers address discrepancies in reported biological activities of structurally similar analogs?

  • Answer: Discrepancies often arise from variations in assay conditions (e.g., serum concentration, incubation time). Standardizing protocols (e.g., ATP concentration in kinase assays) and validating with orthogonal methods (SPR vs. ITC) improves reproducibility. Meta-analyses of published IC₅₀ values using tools like Prism identify outliers .

Key Considerations for Experimental Design

  • Crystallography: Use high-resolution data (d < 0.8 Å) for accurate refinement. Mercury’s void analysis identifies solvent-accessible regions .
  • Metabolic Studies: Employ liver microsomes (human/rat) with NADPH cofactors to assess CYP450-mediated degradation .
  • Toxicity Screening: Prioritize Ames test (mutagenicity) and hERG inhibition assays to rule out early-stage liabilities .

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